molecular formula C11H12N4OS2 B1299545 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 436094-55-2

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No.: B1299545
CAS No.: 436094-55-2
M. Wt: 280.4 g/mol
InChI Key: UPAVLRSPGGAWTR-UHFFFAOYSA-N
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Description

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of 2-aminothiophenol with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of an appropriate acylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: Known for its antimicrobial properties.

    2-(4R,6S)-2,2-Dimethyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl]-1,3-dioxane: Used in medicinal chemistry for its unique biological activities.

Uniqueness

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide stands out due to its specific structural features, which confer unique biological activities and potential applications. Its combination of an amino-phenylsulfanyl group with a thiadiazole ring makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-5-3-2-4-8(9)12/h2-5H,6,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAVLRSPGGAWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360711
Record name 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436094-55-2
Record name 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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